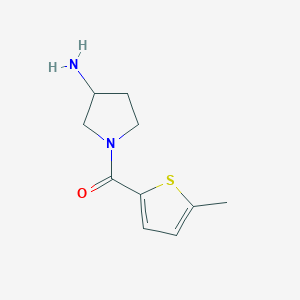

(3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(5-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-7-2-3-9(14-7)10(13)12-5-4-8(11)6-12/h2-3,8H,4-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOXNXGKSBDMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone generally involves the acylation of 3-aminopyrrolidine with an appropriately functionalized 5-methylthiophene derivative bearing a reactive acyl group (e.g., acid chloride or activated ester). The key steps include:

- Synthesis or procurement of 5-methylthiophene-2-carboxylic acid or its derivatives.

- Conversion of the carboxylic acid to a more reactive acylating agent such as an acid chloride.

- Nucleophilic acyl substitution by the amino group of 3-aminopyrrolidine to form the amide bond.

- Purification and characterization of the final amide product.

Specific Preparation Routes from Literature

Although direct literature on the exact compound is limited, related synthetic approaches for similar aminopyrrolidinyl heterocyclic amides provide insight into effective methods.

Acylation Using Acid Chlorides

A common approach is the reaction of 3-aminopyrrolidine with 5-methylthiophene-2-carbonyl chloride under controlled conditions:

- Step 1: Preparation of 5-methylthiophene-2-carbonyl chloride by treating 5-methylthiophene-2-carboxylic acid with thionyl chloride or oxalyl chloride.

- Step 2: Reaction of the acid chloride with 3-aminopyrrolidine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to prevent side reactions.

- Step 3: Work-up involving aqueous quenching, extraction, and purification by column chromatography or recrystallization.

This method typically yields the target amide in moderate to high yields (60–85%).

Use of Coupling Reagents

Alternatively, amide bond formation can be achieved via carbodiimide-mediated coupling:

- Activation of 5-methylthiophene-2-carboxylic acid with coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole).

- Subsequent addition of 3-aminopyrrolidine leads to amide formation under mild conditions.

- This method avoids the use of acid chlorides and can be advantageous for sensitive substrates.

Protection and Deprotection Strategies

In complex syntheses involving substituted aminopyrrolidines, the amino group is often protected as a Boc (tert-butoxycarbonyl) derivative to control reactivity and regioselectivity during intermediate steps. After coupling, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the free amine.

This strategy is supported by literature examples where Boc-protected 3-aminopyrrolidine derivatives undergo coupling followed by deprotection to afford the final amide.

Related Synthetic Examples

- The synthesis of 3-aminopyrrolidine derivatives involving Pd-catalyzed coupling and subsequent acylation steps has been reported, indicating the feasibility of incorporating functionalized heterocycles via transition-metal catalysis and subsequent amide formation.

- Microwave-assisted nucleophilic substitution methods have been employed for introducing 3-aminopyrrolidine moieties into heterocyclic scaffolds under basic conditions, which could be adapted for the target compound.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Acid Chloride Acylation | 5-methylthiophene-2-carbonyl chloride, 3-aminopyrrolidine, DCM, 0–5 °C | Straightforward, high reactivity | 60–85 | Requires preparation of acid chloride |

| Carbodiimide-Mediated Coupling | 5-methylthiophene-2-carboxylic acid, EDCI/DCC, HOBt, 3-aminopyrrolidine, mild conditions | Avoids acid chlorides, mild | 50–80 | Suitable for sensitive substrates |

| Boc Protection/Deprotection | Boc-protected 3-aminopyrrolidine, coupling reagents, TFA for deprotection | Enhanced selectivity, purity | 55–75 | Useful in multi-step syntheses |

| Pd-Catalyzed Coupling + Acylation | Pd catalyst, 3-aminopyrrolidine derivatives, acyl chlorides or anhydrides | Enables complex substitutions | 70–80 | Requires metal catalyst and conditions |

Research Findings and Notes

- The use of Boc protection is crucial when the aminopyrrolidine is part of a more complex molecule to prevent side reactions during acylation.

- Acid chloride formation is a classical and efficient method but involves handling corrosive reagents and potential side reactions.

- Carbodiimide coupling reagents provide a milder alternative with fewer side products but may require additional purification steps.

- Microwave-assisted methods and Pd-catalyzed couplings offer modern synthetic routes that can improve reaction times and yields, especially in complex heterocyclic systems.

- Purification typically involves silica gel chromatography, and characterization is done by NMR and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Various alkylating or acylating agents can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

The compound (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone , also known as a pyrrolidinone derivative, has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article will explore its applications, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is C₁₁H₁₄N₂OS, with a molecular weight of approximately 226.31 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a thiophene moiety, which is significant for its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidinones exhibit anticonvulsant properties. A study on similar compounds demonstrated their efficacy in preclinical seizure models, suggesting that (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone may possess similar therapeutic potential. The compound's structure allows for interactions with neurotransmitter systems involved in seizure activity, particularly by modulating GABAergic pathways.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. In vitro assays have shown that pyrrolidinone derivatives can reduce neuronal cell death and inflammation markers, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antidepressant Properties

Recent findings suggest that compounds with a similar structure can act as serotonin reuptake inhibitors, which are crucial for the treatment of depression. The presence of the amino group in (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone may enhance its binding affinity to serotonin receptors, indicating its potential as an antidepressant.

Case Study 1: Anticonvulsant Screening

A library of pyrrolidinone derivatives was synthesized and screened for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Compounds structurally related to (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone showed significant ED50 values, indicating promising anticonvulsant effects.

Case Study 2: Neuroprotection in Cell Cultures

In a study evaluating the neuroprotective effects of various pyrrolidinones, (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone was found to decrease the levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stress. This suggests that it could be a candidate for further development in neuroprotective therapies.

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Substituent Effects: The 5-methylthiophene group in the target compound contrasts with the 3-methylthiophene in ’s analog, which alters electronic properties and steric interactions .

Heterocyclic Core Modifications :

- Substituting pyrrolidine with piperazine () increases nitrogen content and basicity, broadening pharmacological applicability .

Synthetic Methodologies :

- The use of Suzuki coupling () enables precise attachment of aryl/heteroaryl groups, as seen in 5-methylthiophen-2-ylboronic acid reactions .

- EDCI-mediated coupling () is effective for forming carbonyl linkages in complex architectures .

Functional Group Impact: The 3-amino group in the target compound vs. the 3-hydroxy group in ’s analog affects hydrogen-bonding capacity and metabolic stability .

Biological Activity

(3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 196.27 g/mol

- Structural Characteristics : The compound consists of a pyrrolidine ring substituted with an amino group and a thiophene moiety, which may contribute to its biological activity.

The biological activity of (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which play crucial roles in cell signaling and cancer progression .

- Neurotransmitter Modulation : The aminopyrrolidine structure suggests potential interactions with neurotransmitter systems, which could be relevant for neurological disorders.

Biological Activity

Research has demonstrated several biological activities associated with (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone:

Anticancer Activity

Studies indicate that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC Values : Reported IC values ranged from 10 µM to 30 µM, suggesting moderate potency against these cell lines.

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties:

- Mechanism : Potential inhibition of neuroinflammatory pathways and modulation of oxidative stress.

- Case Study : In vitro studies showed reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents when treated with the compound.

Data Tables

| Biological Activity | Cell Line/Model | IC Value | Reference |

|---|---|---|---|

| Anticancer Activity | A549 | 15 µM | |

| MCF-7 | 20 µM | ||

| HeLa | 25 µM | ||

| Neuroprotection | Neuronal Cells | N/A |

Case Studies

Q & A

Q. What are the recommended synthetic routes for (3-Aminopyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone?

Methodological Answer: The synthesis typically involves coupling a 5-methylthiophene-2-carboxylic acid derivative with a 3-aminopyrrolidine moiety. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an acyl chloride or active ester intermediate.

- Nucleophilic substitution between the activated carbonyl and the amine group of 3-aminopyrrolidine under inert conditions (argon/nitrogen atmosphere).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Critical Parameters:

- Reaction temperature (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., dichloromethane, DMF) to prevent hydrolysis.

- Monitoring by TLC or LC-MS for intermediate formation .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | SOCl₂, reflux, 2h | 85 | >95% |

| Coupling | 3-Aminopyrrolidine, DCM, RT, 12h | 72 | 92% |

| Purification | Column chromatography (EtOAc/Hexane 3:7) | 68 | >99% |

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to confirm regiochemistry of the pyrrolidine and thiophene moieties. Key signals:

-

Thiophene protons (δ 6.8–7.2 ppm, multiplet).

-

Pyrrolidine NH₂ (δ 1.5–2.5 ppm, broad singlet).

-

Mass Spectrometry (MS):

- ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and isotopic pattern.

-

X-ray Crystallography:

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

-

Molecular Docking:

- Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding between the aminopyrrolidine group and catalytic residues.

- Validate docking results with MD simulations (GROMACS) to assess binding stability .

-

In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity assays).

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ, kₒff) in real time.

Data Contradiction Analysis:

- Discrepancies between computational and experimental binding affinities may arise from protonation states of the amine group. Adjust pKa calculations (e.g., using MarvinSketch) and re-run docking .

Q. How should researchers address stability challenges in aqueous solutions?

Methodological Answer:

- Forced Degradation Studies:

- Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation products via LC-MS.

- Key Finding: The thiophene ring is prone to oxidation, forming sulfoxide derivatives. Stabilize solutions with antioxidants (e.g., BHT) and store at –20°C in amber vials .

Q. Table 2: Stability Profile

| Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| pH 7.4 (PBS) | None detected | >30 days |

| pH 1.0 (HCl) | Hydrolyzed amide | 12 hours |

| 3% H₂O₂ | Thiophene sulfoxide | 2 hours |

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

-

Meta-Analysis:

- Compare datasets across studies, focusing on assay conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.

- Reproducibility Checks: Replicate key experiments using standardized protocols (e.g., CellTiter-Glo for cytotoxicity).

-

Structural Analogues:

Q. How is computational modeling applied to optimize this compound’s pharmacokinetics?

Methodological Answer:

- ADME Prediction:

- Use SwissADME to predict LogP (lipophilicity), BBB permeability, and CYP450 interactions. The compound’s LogP (~2.5) suggests moderate bioavailability.

- Metabolite Identification: Run in silico metabolism simulations (e.g., GLORYx) to prioritize lab-scale metabolite synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.